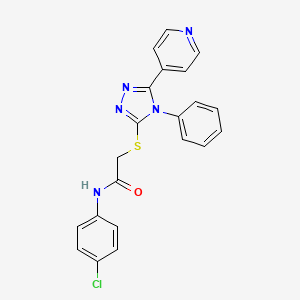

N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide

Description

N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-triazole core substituted with phenyl, pyridinyl, and thioacetamide groups. The 1,3,4-triazole moiety is known for conferring biological activity, such as insecticidal and antimicrobial properties, while the 4-chlorophenyl and pyridinyl groups may enhance bioavailability and target specificity .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5OS/c22-16-6-8-17(9-7-16)24-19(28)14-29-21-26-25-20(15-10-12-23-13-11-15)27(21)18-4-2-1-3-5-18/h1-13H,14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCNGMYNQSJMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129164 | |

| Record name | N-(4-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113518-50-6 | |

| Record name | N-(4-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113518-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 433.95 g/mol. The structure features a thioacetamide linkage, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.95 g/mol |

| Purity | ≥ 95% |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Specifically, derivatives of 1,2,4-triazole have been reported to possess antifungal, antibacterial, and antiviral activities. For instance, studies show that certain triazole derivatives demonstrate high potency against various pathogens, including drug-resistant strains.

- Antibacterial Activity : A study highlighted that triazole-thioether hybrids displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values ranged from 0.046 to 3.11 μM, indicating superior efficacy compared to standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Triazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

- Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. For example, triazole derivatives have been noted for their ability to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and also play roles in cancer cell division .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have suggested that triazole-containing compounds may exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole-thioether compounds against a panel of pathogens. The results demonstrated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics.

| Compound Name | MIC (μM) against S. aureus | MIC (μM) against E. coli |

|---|---|---|

| Triazole-thioether Hybrid A | 0.125 | 0.5 |

| Triazole-thioether Hybrid B | 0.0625 | 0.25 |

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives in vitro. The study assessed the effect on various cancer cell lines:

| Cell Line | IC50 (μM) for Triazole Derivative |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

The results indicated that these compounds significantly inhibited cell growth compared to untreated controls.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Triazole vs. Oxadiazole Cores : The 1,3,4-triazole in the target compound may offer enhanced metabolic stability compared to oxadiazole derivatives (e.g., ), which are prone to hydrolysis .

- Substituent Influence : The pyridinyl group in the target compound could improve solubility and binding affinity compared to naphthalenyloxy () or styryl groups (). Chlorophenyl moieties are common in agrochemicals for lipophilicity and pest membrane penetration .

Spectral and Physicochemical Properties

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(4-chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide during synthesis?

- Methodological Answer : Use multi-spectroscopic techniques:

- 1H NMR : Identify aromatic protons (δ 7.42–7.58 ppm for chlorophenyl/pyridinyl groups) and NH signals (δ ~10–13 ppm for amide/amine protons) to confirm substitution patterns and tautomeric equilibria (e.g., amine/imine ratios) .

- FT-IR : Validate the presence of thioamide (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- LC-MS : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. What synthetic routes are effective for producing high-purity batches of this compound?

- Methodological Answer : Optimize cyclocondensation reactions:

- React 4-chlorophenyl thioamide intermediates with substituted pyridinyl-triazole precursors under reflux in acetonitrile or DMF, using trifluoroacetic acid (TFA) as a catalyst .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) and recrystallize from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric ambiguities in the 1,3,4-triazole core observed in NMR studies?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model amine/imine tautomers and compare theoretical NMR shifts with experimental data .

- Use variable-temperature NMR (VT-NMR) to study dynamic equilibria: At low temperatures (e.g., −40°C), separate signals for tautomers may resolve, confirming a 50:50 ratio as reported in similar triazole derivatives .

Q. What strategies mitigate inconsistencies in bioactivity data across cell-based assays?

- Methodological Answer :

- Standardize assay conditions: Use matched isogenic cell lines and control for solvent effects (e.g., DMSO ≤0.1% v/v).

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases or receptors) .

- Cross-reference with structural analogs (e.g., pyrazolo-pyrimidine derivatives) to identify structure-activity relationships (SAR) influenced by the thioacetamide linker .

Q. How does the compound’s crystalline packing affect its solubility and stability?

- Methodological Answer :

- Conduct single-crystal X-ray diffraction : Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) that influence solubility. For example, dihedral angles >50° between aromatic rings may reduce crystallinity, enhancing solubility .

- Perform dynamic vapor sorption (DVS) to assess hygroscopicity and stability under varying humidity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

- Methodological Resolution :

- Strain specificity : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).

- Mechanistic studies : Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated microbial cultures, distinguishing direct antimicrobial effects from off-target responses .

Comparative Structural Analysis

Q. How does the substitution pattern (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact biological activity?

- Methodological Answer :

- Synthesize analogs with halogen substitutions and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases).

- Use molecular docking (AutoDock Vina) to evaluate binding mode differences: The chloro group’s larger van der Waals radius may enhance hydrophobic interactions in active sites compared to fluorine .

Experimental Design for Pharmacokinetics

Q. What in vitro models predict the compound’s metabolic stability?

- Methodological Answer :

- Hepatic microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the substrate depletion method .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.